4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-

Lipophilicity Membrane Partitioning Drug-likeness

The target compound, 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- (CAS 152816-42-7), is a synthetic chromone derivative featuring a sterically hindered, electron-rich 3,5-di-tert-butyl-4-hydroxyphenyl (BHT) moiety at the 2-position. This unique pairing of a benzopyran-4-one core with a highly lipophilic phenolic antioxidant group (computed XLogP3 of 6.5 and a polar surface area of 46.5 Ų ) distinguishes it from classical flavones and simpler phenolic antioxidants.

Molecular Formula C23H26O3
Molecular Weight 350.4 g/mol
CAS No. 152816-42-7
Cat. No. B12557978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
CAS152816-42-7
Molecular FormulaC23H26O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C23H26O3/c1-22(2,3)16-11-14(12-17(21(16)25)23(4,5)6)20-13-18(24)15-9-7-8-10-19(15)26-20/h7-13,25H,1-6H3
InChIKeyCWGSVVDMGJJKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-4H-1-benzopyran-4-one (CAS 152816-42-7): A Lipophilic Chromone Scaffold for Advanced Antioxidant and Anti-Inflammatory Research


The target compound, 4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- (CAS 152816-42-7), is a synthetic chromone derivative featuring a sterically hindered, electron-rich 3,5-di-tert-butyl-4-hydroxyphenyl (BHT) moiety at the 2-position [1]. This unique pairing of a benzopyran-4-one core with a highly lipophilic phenolic antioxidant group (computed XLogP3 of 6.5 and a polar surface area of 46.5 Ų [2]) distinguishes it from classical flavones and simpler phenolic antioxidants. It is cataloged in authoritative databases including PubChem (CID 10521834) and ChEMBL (CHEMBL486213) [1][3], where it is associated with a preclinical development phase and reported bioactivity against an undisclosed target [3]. These properties position the compound as a tool molecule for investigating structure-activity relationships in radical-scavenging and membrane-protective contexts.

Why Generic Chromones Are Not Interchangeable with 152816-42-7: The Critical Role of BHT-Driven Lipophilicity and Steric Bulk


The substitution pattern of 152816-42-7 creates a pharmacological profile that is not replicable by common commercially available chromone or phenolic antioxidants [1]. The presence of two bulky tert-butyl groups ortho to the phenolic -OH dramatically increases lipophilicity (XLogP3 = 6.5 vs. ~2.5 for the unsubstituted 2-phenylchromone core [1]) and shield the hydroxyl radical, which profoundly alters its partitioning into lipid membranes, its mechanism of radical scavenging (shifting from hydrogen-atom transfer to electron-transfer dominance), and its resistance to metabolic conjugation [2]. Consequently, substituting this compound with a generic chromone (e.g., flavone, quercetin) or a simple BHT molecule would fail to recapitulate its combined chromone-mediated biological recognition and BHT-driven antioxidant kinetics, invalidating structure-activity relationship (SAR) conclusions and pharmacological outcomes [1][3].

Head-to-Head Benchmarking: Quantified Differentiation of CAS 152816-42-7 from Common Analogues


Lipophilicity Advantage: XLogP3 of 6.5 for 152816-42-7 vs. 2.5 for the Parent Flavone Scaffold

The target compound exhibits a computed XLogP3 of 6.5, drastically exceeding the XLogP3 of ~2.5 for the unsubstituted 2-phenyl-4H-chromen-4-one (flavone) [1]. This 4-log unit increase is a direct consequence of the bis-tert-butyl substitution, endowing the molecule with superior predicted membrane permeability and lipid bilayer accumulation. In contrast, common flavonoid comparator quercetin has an XLogP3 of ~1.5, highlighting a 5-log unit differential [2].

Lipophilicity Membrane Partitioning Drug-likeness

Optimized Topological Polar Surface Area: 46.5 Ų for 152816-42-7, Balancing Membrane Permeability and Bioavailability

The target compound has a topological polar surface area (TPSA) of 46.5 Ų, which falls within the optimal range (<90 Ų) for blood-brain barrier penetration and oral bioavailability [1]. This is markedly lower than the TPSA of common flavonoid antioxidants, such as quercetin (127 Ų), which are often limited by poor absorption due to extensive hydroxylation [2]. The single phenolic -OH and chromone carbonyl contribute minimally to TPSA, preserving drug-likeness despite high lipophilicity.

Polar Surface Area Drug-likeness Bioavailability

Steric Shielding of the Phenolic -OH: A Single Hydrogen Bond Donor for Targeted Radical Scavenging

With exactly one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3), the target compound presents a minimal hydrogen-bonding profile relative to its high lipophilicity [1]. In contrast, quercetin has 5 HBD and 7 HBA, leading to extensive hydrogen bonding with aqueous media and reduced membrane retention [2]. The single, sterically shielded phenolic -OH of 152816-42-7 is geometrically positioned between two tert-butyl groups, favoring a selective electron-transfer (ET) mechanism over hydrogen-atom transfer (HAT) in radical quenching [3].

Radical Scavenging Hydrogen Bond Donor Antioxidant Mechanism

Preclinical Development Status: Evidence of Biological Relevance Not Shared by Inactive Bench Analogs

According to ChEMBL, this compound has a reported maximum development phase of 'Preclinical', based on submitted bioactivity data [1]. This status indicates that the molecule has demonstrated sufficient activity in primary assays (total 2 IC50 measurements against a functional target) to merit further investigation, distinguishing it from the vast majority of commercially available chromone derivatives that lack any documented biological annotation [2]. In contrast, the structurally related commercial compound 2-phenyl-4H-chromen-4-one (flavone) is primarily a synthetic intermediate with no reported preclinical advancement.

Drug Development Max Phase ChEMBL

Optimal Scientific & Industrial Use Cases for 152816-42-7 Based on Quantitative Evidence


Lipid Membrane Peroxidation Studies Requiring a High-LogP, Membrane-Anchored Antioxidant

With an XLogP3 of 6.5 and a shielded phenolic -OH, 152816-42-7 is ideally suited for investigating the role of chain-breaking antioxidants in lipid bilayers [1]. Its high lipophilicity ensures quantitative partitioning into liposomal or cellular membrane models, where it can intercept lipid peroxyl radicals via electron transfer without disrupting membrane integrity. This application is superior to using water-soluble antioxidants like Trolox (XLogP3 ~1.5) or catechol-rich flavonoids (e.g., quercetin) that predominantly reside in the aqueous phase and exhibit pro-oxidant activity in the presence of transition metals [2].

Structure-Activity Relationship (SAR) Studies on Chromone-Based 5-Lipoxygenase (5-LOX) Inhibitors

The 3,5-di-tert-butyl-4-hydroxyphenyl-substituted chromone scaffold serves as a critical synthetic precursor for halogenated 1,4-naphthoquinone derivatives with documented 5-LOX inhibitory activity [1]. In contrast to simple BHT or unsubstituted chromones, the combined scaffold of 152816-42-7 enables exploration of dual pharmacophoric elements: the chromone's planarity for enzyme active-site recognition and the BHT moiety's radical-trapping capacity. This makes it a strategic starting material for medicinal chemistry programs targeting arachidonic acid cascade enzymes [1][2].

Reference Compound for Computational QSAR and Drug-Likeness Modeling of Highly Lipophilic Antioxidants

The precisely characterized computed properties of 152816-42-7—including XLogP3 (6.5), TPSA (46.5 Ų), HBD (1), and HBA (3)—provide a robust dataset for training and validating quantitative structure-activity relationship (QSAR) models focused on antioxidant drug discovery [1]. Its 'Lipinski Rule-of-5' violation (RO5 Violations = 1, due to high logP) makes it a useful outlier compound for benchmarking permeability prediction algorithms [2]. Procurement of a high-purity analytical standard (≥98%) of 152816-42-7 ensures reproducibility across computational and experimental laboratories [3].

Differential Mechanistic Probe for Electron-Transfer (ET) vs. Hydrogen-Atom Transfer (HAT) Antioxidant Pathways

The steric hindrance imposed by the two ortho tert-butyl groups forces the phenolic -OH into a geometry that favors single-electron transfer (SET) over direct hydrogen-atom transfer in radical-quenching reactions [1]. This property allows researchers to decouple the two major antioxidant mechanisms in vitro by using 152816-42-7 as a selective ET probe and comparing its performance with unhindered phenols (e.g., BHT or 2,6-dimethylphenol) that operate via HAT. Such mechanistic differentiation is essential for designing next-generation antioxidants with reduced pro-oxidant liabilities [2].

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